molecular formula C21H15NO2 B11956168 (3-Amino-1-benzofuran-2-YL)((1,1'-biphenyl)-4-YL)methanone CAS No. 269075-48-1

(3-Amino-1-benzofuran-2-YL)((1,1'-biphenyl)-4-YL)methanone

Katalognummer: B11956168
CAS-Nummer: 269075-48-1
Molekulargewicht: 313.3 g/mol
InChI-Schlüssel: SEIYYXJTYZUGHJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-Amino-1-benzofuran-2-YL)((1,1’-biphenyl)-4-YL)methanone is a complex organic compound that features a benzofuran ring fused with an amino group and a biphenyl moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-1-benzofuran-2-YL)((1,1’-biphenyl)-4-YL)methanone typically involves multi-step organic reactions. One common method involves the initial formation of the benzofuran ring, followed by the introduction of the amino group and the biphenyl moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of (3-Amino-1-benzofuran-2-YL)((1,1’-biphenyl)-4-YL)methanone may involve large-scale organic synthesis techniques. These methods often require optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.

Analyse Chemischer Reaktionen

Types of Reactions

(3-Amino-1-benzofuran-2-YL)((1,1’-biphenyl)-4-YL)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (3-Amino-1-benzofuran-2-YL)((1,1’-biphenyl)-4-YL)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study various biochemical pathways. Its interactions with biological molecules can provide insights into cellular processes and mechanisms.

Medicine

In medicinal chemistry, (3-Amino-1-benzofuran-2-YL)((1,1’-biphenyl)-4-YL)methanone has potential applications as a drug candidate. Its structural features may allow it to interact with specific biological targets, leading to therapeutic effects.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality.

Wirkmechanismus

The mechanism of action of (3-Amino-1-benzofuran-2-YL)((1,1’-biphenyl)-4-YL)methanone involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (3-Amino-2-benzoyl-1-benzofuran-7-YL)oxyacetate
  • (2-Benzoyl-1-benzofuran-3-YL)(ethoxycarbonyl)aminoacetate
  • (4-(3-Amino-1-benzofuran-2-YL)carbonyl)phenoxyacetic acid

Uniqueness

(3-Amino-1-benzofuran-2-YL)((1,1’-biphenyl)-4-YL)methanone is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and applications that may not be possible with similar compounds.

Eigenschaften

CAS-Nummer

269075-48-1

Molekularformel

C21H15NO2

Molekulargewicht

313.3 g/mol

IUPAC-Name

(3-amino-1-benzofuran-2-yl)-(4-phenylphenyl)methanone

InChI

InChI=1S/C21H15NO2/c22-19-17-8-4-5-9-18(17)24-21(19)20(23)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H,22H2

InChI-Schlüssel

SEIYYXJTYZUGHJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3=C(C4=CC=CC=C4O3)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.